Cas no 95-86-3 (2,4-Diaminophenol)

2,4-Diaminophenol structure
2,4-Diaminophenol structure
Produktname:2,4-Diaminophenol
CAS-Nr.:95-86-3
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD00025290
CID:81785
PubChem ID:7266

2,4-Diaminophenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4-Diaminophenol
    • 2,4-Diaminophenol (ACI)
    • 4-Hydroxy-1,3-benzenediamine
    • NS00009579
    • SB75530
    • aniline, 3-amino-4-hydroxy-
    • H691WBT7OS
    • NSC5727
    • EINECS 202-459-4
    • 2,4-DIAMINOPHENOL [INCI]
    • Phenol, 2,4-diamino-
    • 2,4-DIAMINOPHENOL [MI]
    • XIWMTQIUUWJNRP-UHFFFAOYSA-
    • EN300-35023
    • MFCD00025290
    • CHEMBL2924225
    • UNII-H691WBT7OS
    • DTXSID7043748
    • 95-86-3
    • Amidol
    • 4-13-00-01425 (Beilstein Handbook Reference)
    • 2 pound not4-Diaminophenol
    • 3-amino-4-hydroxyaniline
    • SCHEMBL27284
    • NSC-5727
    • PD118977
    • DB-226824
    • BRN 0508475
    • InChI=1/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
    • DTXSID201015761
    • NCGC00249006-01
    • STL264251
    • DTXCID5023748
    • DS-2112
    • Q3297000
    • AKOS015891107
    • NSC 5727
    • MDL: MFCD00025290
    • Inchi: 1S/C6H8N2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2
    • InChI-Schlüssel: XIWMTQIUUWJNRP-UHFFFAOYSA-N
    • Lächelt: OC1C(N)=CC(N)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 124.06400
  • Monoisotopenmasse: 196.017018
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 97.1
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 72.3
  • XLogP3: 0.5

Experimentelle Eigenschaften

  • Dichte: 1.1683 (rough estimate)
  • Schmelzpunkt: 79°C (rough estimate)
  • Siedepunkt: 347.4℃ at 760 mmHg
  • Flammpunkt: 163.9°C
  • Brechungsindex: 1.5745 (estimate)
  • PSA: 72.27000
  • LogP: 1.71900

2,4-Diaminophenol Sicherheitsinformationen

2,4-Diaminophenol Zolldaten

  • HS-CODE:2922299090
  • Zolldaten:

    China Zollkodex:

    2922299090

    Übersicht:

    2922299090. Andere Aminogruppen (Naphthol\Phenol) und Ether\Ester [einschließlich ihrer Salze, ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten]. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Zusammenfassung:

    2922299090. andere Amino-Naphthole und andere Amino-Phenole, ausgenommen solche, die mehr als eine Art Sauerstofffunktion, ihre Ether und Ester enthalten; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

2,4-Diaminophenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-35023-0.1g
2,4-diaminophenol
95-86-3 80.0%
0.1g
$19.0 2025-03-18
eNovation Chemicals LLC
D518069-10g
2,4-DiaMinophenol
95-86-3 97%
10g
$1225 2024-05-24
eNovation Chemicals LLC
D518069-5g
2,4-DiaMinophenol
95-86-3 97%
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$780 2024-05-24
Enamine
EN300-35023-5.0g
2,4-diaminophenol
95-86-3 80.0%
5.0g
$29.0 2025-03-18
Fluorochem
216840-5g
2,4-Diaminophenol
95-86-3 95%
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£888.00 2022-02-28
Enamine
EN300-35023-0.5g
2,4-diaminophenol
95-86-3 80.0%
0.5g
$21.0 2025-03-18
Fluorochem
216840-250mg
2,4-Diaminophenol
95-86-3 95%
250mg
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A2B Chem LLC
AI63824-250mg
2,4-Diaminophenol
95-86-3 96%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110744-250mg
2,4-Diaminophenol
95-86-3 98%
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1PlusChem
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Phenol, 2,4-diamino-
95-86-3 80%
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$86.00 2024-04-19

2,4-Diaminophenol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 0.1 MPa, rt
Referenz
Palladium nanoparticles supported on nitrogen-functionalized active carbon: A stable and highly efficient catalyst for the selective hydrogenation of nitro arenes
Li, Zelong; Li, Jinlei; Liu, Jianhua; Zhao, Zelun; Xia, Chungu; et al, ChemCatChem, 2014, 6(5), 1333-1339

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Magnesium Solvents: Methanol ;  50 min, rt
Referenz
Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds
Srinivasa, G. R.; Abiraj, K.; Gowda, D. Channe, Indian Journal of Chemistry, 2003, (11), 2885-2887

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 0.48 MPa, 65 °C; 0.5 h, 0.85 MPa, 65 °C
Referenz
Synthesis method of disperse dye intermediate 3-amino-4-methoxyacetanilide from 2,4-dinitrophenol via hydrogenation, etherification and acylation
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ,  Water ;  10 min
1.2 Reagents: Sodium borohydride ;  5 h, 50 - 60 °C
Referenz
NaBH4/charcoal. A new synthetic method for mild and convenient reduction of nitroarenes
Zeynizadeh, Behzad; Setamdideh, Davood, Synthetic Communications, 2006, 36(18), 2699-2704

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Glyoxylic acid ,  Hydrazine hydrate (1:1) ;  rt
1.2 Catalysts: Zinc ;  2 min, rt
Referenz
A new reagent for selective reduction of nitro group
Raju, B.; Ragul, R.; Sivasankar, B. N., Indian Journal of Chemistry, 2009, (9), 1315-1318

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Electrolytic reduction of 2,4-dinitrophenol to 2,4-diaminophenol
Dey, B. B.; Maller, R. Krishna; Pai, B. R., Journal of Scientific & Industrial Research, 1948, 7, 71-6

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Hydrazine Solvents: Water
1.2 Reagents: Zinc Solvents: Methanol ;  2 min, rt
1.3 Solvents: Chloroform
1.4 Reagents: Sodium chloride Solvents: Water
Referenz
Hydrazinium monoformate: A new hydrogen donor. Selective reduction of nitrocompounds catalyzed by commercial zinc dust
Gowda, Shankare; Gowda, B. K. Kempe; Gowda, D. Channe, Synthetic Communications, 2003, 33(2), 281-289

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2761204-70-8 (composite with silica and Pd nanoparticles) Solvents: Water ;  2 h, rt
Referenz
Pd on imidazolium ionic liquid modified halloysite: A potent catalyst for the hydrogenation of nitro-compounds under mild reaction condition
Sadjadi, Samahe; Koohestani, Fatemeh, Inorganic Chemistry Communications, 2022, 137,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  60 min, 0.2 MPa, 50 °C
Referenz
Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen source
Salahshournia, Hossein; Ghiaci, Mehran, Applied Organometallic Chemistry, 2019, 33(4),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ammonium formate ,  Zinc Solvents: Methanol
Referenz
Zinc-catalyzed ammonium formate reductions: rapid and selective reduction of aliphatic and aromatic nitro compounds
Gowda, D. Channe; Mahesh, B.; Gowda, Shankare, Indian Journal of Chemistry, 2001, (1), 75-77

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Yttrium sesquioxide ,  Silver Solvents: Ethanol ;  2 MPa, rt; rt → 140 °C; 3 - 6 h, 2 MPa, 140 °C
Referenz
Synthesis of Y2O3 nanoband-supported Ag catalyst for hydrogenation of aromatic nitro compounds
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol
Referenz
Formic acid with 10% palladium on carbon: a reagent for selective reduction of aromatic nitro compounds
Gowda, D. Channe; Gowda, Shankare, Indian Journal of Chemistry, 2000, (9), 709-711

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) ,  Chitosan ,  Iron alloy, base, Fe 83-85,W 8.50-9.50,Cr 4.00,Mo 0.90,V 0.60-0.80,C 0.55-0.65,M… Solvents: Water ;  5 min, rt
Referenz
Facile Synthesis of Magnetic Bentonite-Chitosan-Pd Nanocomposite: As a Recoverable Nanocatalyst for Reduction of Nitroarenes and Suzuki-Miyaura Reaction
Daneshafruz, Haniyeh; Mohammadi, Pourya; Barani, Hossein; Sheibani, Hassan, Journal of Inorganic and Organometallic Polymers and Materials, 2023, 33(4), 1052-1065

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Platinum Solvents: Water ;  2 - 3 h, 25 °C
Referenz
Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions
Hamzavi, Seyedeh Fazileh; Jamili, Shahla; Yousefzadi, Morteza; Mashinchian Moradi, Ali; Amrollahi Biuki, Narges, Molecular Diversity, 2020, 24(4), 985-995

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Water ;  10 min, rt
1.2 Reagents: Sodium borohydride ;  17 min, reflux
Referenz
A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent
Zeynizadeh, Behzad; Zarrin, Saviz; Ashuri, Shahriar, Organic Chemistry: An Indian Journal, 2013, 9(8), 313-317

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ;  10 min, 140 °C
Referenz
Selective reduction of nitro compounds using CeY zeolite under microwaves
Arya, Kapil; Dandia, Anshu, Journal of the Korean Chemical Society, 2010, 54(1), 55-58

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Ammonium formate Solvents: Water ;  10 min
Referenz
Selective reduction of nitro compounds using formic acid and RE HY zeolite under microwaves
Arya, Kapil; Agarwal, Manish, Proceedings of ECSOC-10, 2006, ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silicic acid (H4SiO4), tetraethyl ester, polymer with triethoxymethylsilane Solvents: Methanol ;  1 h, 1 bar, rt
Referenz
Selective hydrogenation of functionalized nitroarenes under mild conditions
Pandarus, Valerica; Ciriminna, Rosaria; Beland, Francois; Pagliaro, Mario, Catalysis Science & Technology, 2011, 1(9), 1616-1623

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Citric acid (loaded on iron oxide) ,  Iron oxide (Fe3O4) (copper supported citric acid modified) ,  Copper Solvents: Ethanol ,  Water ;  5 min, 45 °C
Referenz
Preparation and characterization of copper chloride supported on citric acid-modified magnetite nanoparticles (Cu2+-CA@Fe3O4) and evaluation of its catalytic activity in the reduction of nitroarene compounds
Ghonchepour, Ehsan ; Yazdani, Elahe; Saberi, Dariush ; Arefi, Marzban; Heydari, Akbar, Applied Organometallic Chemistry, 2017, 31(12),

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Nickel dichloride Solvents: Water ;  20 min, 60 °C
1.2 Reagents: Sodium borohydride ;  5 min, 60 °C
Referenz
NaBH4/NiCl2·6H2O: a green synthetic method for fast and convenient reduction of nitroarenes in water as green solvent
Hassanloie, Nishtman; Zeynizadeh, Behzad; Ashuri, Shahriar; Hassanloie, Fakhradin, Organic Chemistry: An Indian Journal, 2014, 10(2), 59-62

2,4-Diaminophenol Raw materials

2,4-Diaminophenol Preparation Products

2,4-Diaminophenol Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95-86-3)2,4-Diaminophenol
A858802
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):328.0/816.0/2449.0